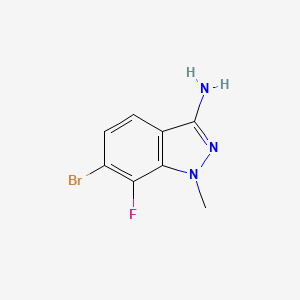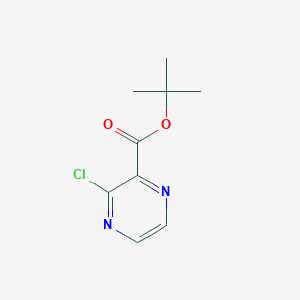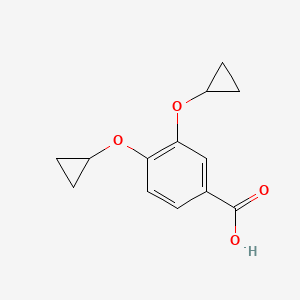
3,4-Dicyclopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dicyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two cyclopropoxy groups attached to the benzene ring at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclopropoxybenzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of 3,4-dihydroxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dicyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the cyclopropoxy groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dicyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dicyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzoic acid: A structurally similar compound with hydroxyl groups instead of cyclopropoxy groups.
3,4-Dimethoxybenzoic acid: Another similar compound with methoxy groups.
Uniqueness
3,4-Dicyclopropoxybenzoic acid is unique due to the presence of cyclopropoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3,4-dicyclopropyloxybenzoic acid |
InChI |
InChI=1S/C13H14O4/c14-13(15)8-1-6-11(16-9-2-3-9)12(7-8)17-10-4-5-10/h1,6-7,9-10H,2-5H2,(H,14,15) |
InChI-Schlüssel |
SIZDLUUXEYAGFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(C=C2)C(=O)O)OC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


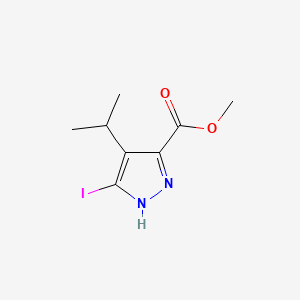
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)

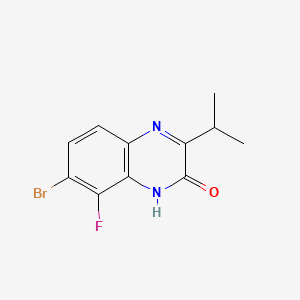
![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
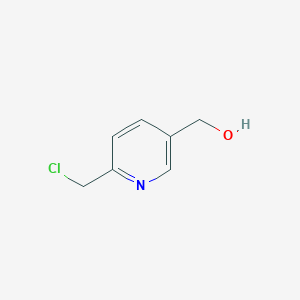
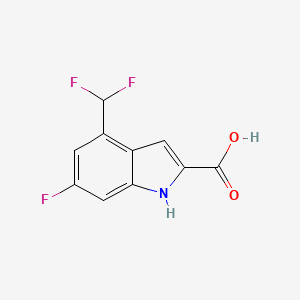
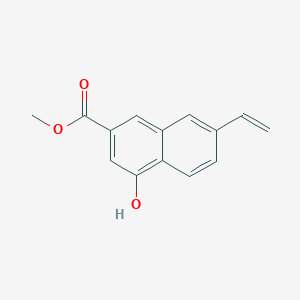
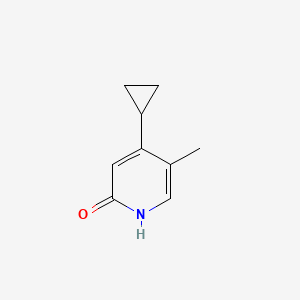
![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)
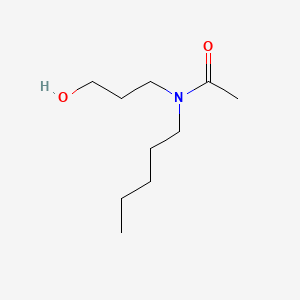
![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)
